

# Technical Guide: Spectroscopic and Biological Profile of 1-(2-Methoxyphenyl)piperazine

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## Compound of Interest

Compound Name: *Ethanediyl dibromide*

Cat. No.: B108731

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Disclaimer: The requested analysis for CAS number 15219-34-8 pertains to **Ethanediyl dibromide** (Oxalyl bromide). As a highly reactive chemical reagent, it holds limited direct relevance for drug development professionals. This guide instead focuses on 1-(2-methoxyphenyl)piperazine (2-MeOPP), a compound with significant pharmacological interest and a more extensive dataset appropriate for the target audience.

## Compound Identification:

- Name: 1-(2-Methoxyphenyl)piperazine (2-MeOPP)
- CAS Number: 35386-24-4[\[1\]](#)
- Molecular Formula: C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>O[\[1\]](#)
- Molecular Weight: 192.26 g/mol [\[1\]](#)
- Hydrochloride Salt CAS: 5464-78-8[\[2\]](#)[\[3\]](#)

## Spectroscopic Data

The following sections provide a summary of the key spectroscopic data for 1-(2-methoxyphenyl)piperazine.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure of 2-MeOPP. Data is typically acquired in deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 1-(2-Methoxyphenyl)piperazine

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~6.85-7.05	Multiplet	4H	Aromatic protons ( $\text{C}_6\text{H}_4$ )
~3.85	Singlet	3H	Methoxy protons (- $\text{OCH}_3$ )
~3.10	Triplet	4H	Piperazine protons (- $\text{CH}_2\text{-N}$ )
~3.00	Triplet	4H	Piperazine protons (- $\text{CH}_2\text{-N}$ )
~2.50	Singlet	1H	Piperazine proton (- $\text{NH}$ )

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.[\[4\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 1-(2-Methoxyphenyl)piperazine

Chemical Shift ( $\delta$ ) ppm	Assignment
~152.5	Aromatic Carbon (C-O)
~141.5	Aromatic Carbon (C-N)
~123.0	Aromatic Carbon
~121.0	Aromatic Carbon
~118.5	Aromatic Carbon
~111.0	Aromatic Carbon
~55.5	Methoxy Carbon (-OCH <sub>3</sub> )
~50.5	Piperazine Carbon (-CH <sub>2</sub> -N Ar)
~46.0	Piperazine Carbon (-CH <sub>2</sub> -NH)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.[\[5\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for 1-(2-Methoxyphenyl)piperazine

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300-3400	Medium	N-H Stretch (secondary amine)
~2800-3000	Strong	C-H Stretch (aliphatic & aromatic)
~1590, 1500, 1450	Medium	C=C Stretch (aromatic ring)
~1240	Strong	C-O Stretch (aryl ether)
~1120	Strong	C-N Stretch (aliphatic amine)

Note: Data typically obtained from KBr pellets or as a thin film.[\[1\]](#)[\[6\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: GC-MS Fragmentation Data for 1-(2-Methoxyphenyl)piperazine

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
192	High	Molecular Ion [M] <sup>+</sup>
150	High	[M - C <sub>3</sub> H <sub>6</sub> N] <sup>+</sup> Fragment
135	High	[M - C <sub>3</sub> H <sub>5</sub> N <sub>2</sub> ] <sup>+</sup> Fragment

Note: Fragmentation patterns are based on Electron Ionization (EI) at 70 eV.[1][2]

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, particularly the conjugated aromatic system.

Table 5: UV-Vis Absorption Maxima for 1-(2-Methoxyphenyl)piperazine HCl

Wavelength (λ <sub>max</sub> )	Solvent
244 nm	Methanol
276 nm	Methanol

Note: Aromatic compounds typically exhibit multiple absorption bands related to π → π\* transitions.\*[3][7][8]

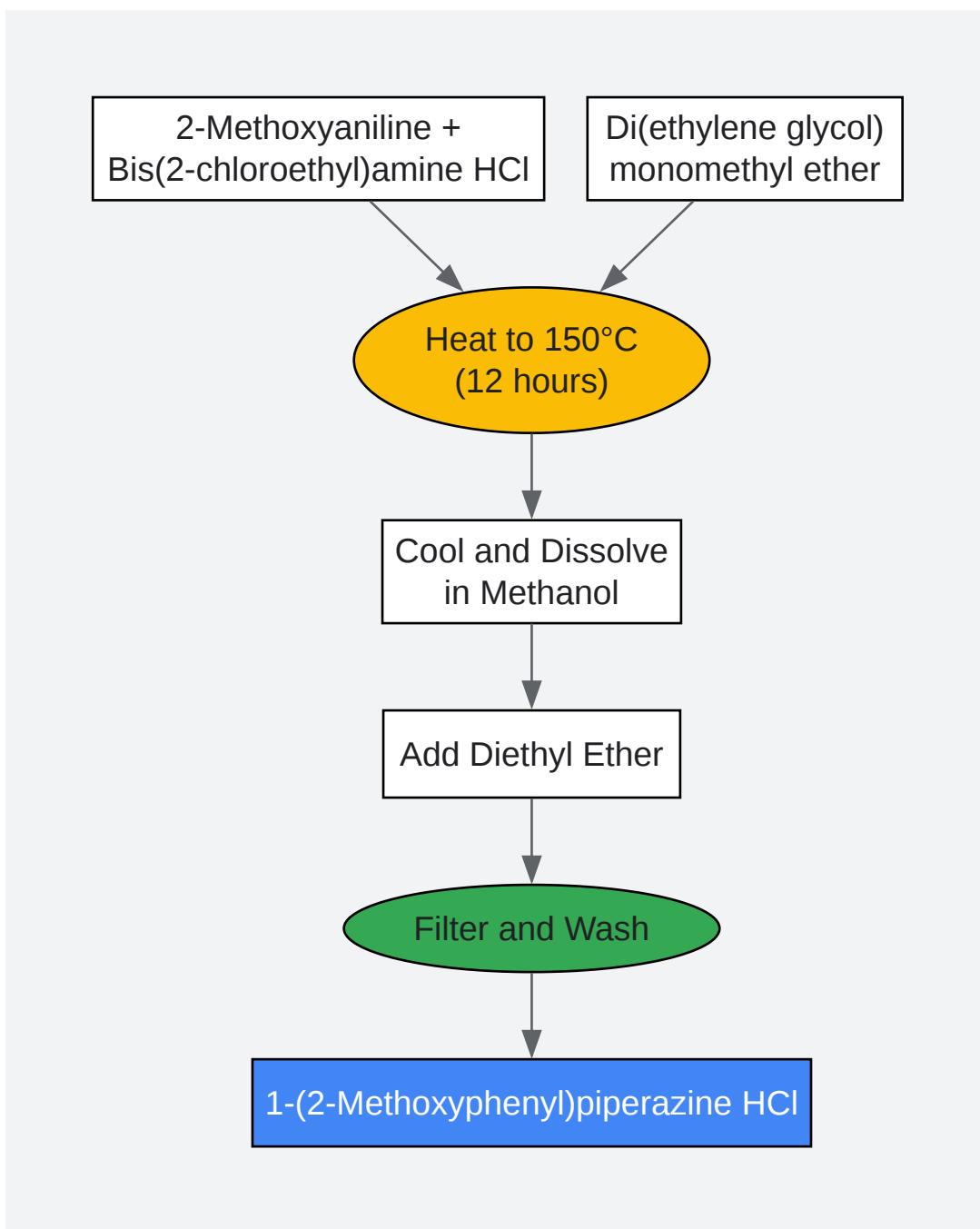
## Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 1-(2-methoxyphenyl)piperazine are provided below.

# Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride

This protocol describes a common method for synthesizing the hydrochloride salt of 2-MeOPP. [9]

- Reaction Setup: A mixture of 2-methoxyaniline (3 mmol), bis(2-chloroethyl)amine hydrochloride (3 mmol), and diethyleneglycol monomethyl ether (0.75 mL) is added to a round-bottom flask equipped with a reflux condenser.
- Heating: The reaction mixture is heated to 150 °C and maintained for approximately 12 hours.
- Workup: The mixture is cooled to room temperature and dissolved in methanol (4 mL).
- Precipitation: Diethyl ether (150 mL) is added to the methanolic solution to precipitate the product.
- Isolation: The resulting precipitate is collected by filtration and washed with diethyl ether to yield 1-(2-methoxyphenyl)piperazine hydrochloride as a solid.



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Synthesis workflow for 1-(2-methoxyphenyl)piperazine HCl.

## NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of the 1-(2-methoxyphenyl)piperazine sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.

- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum using standard parameters. Subsequently, acquire the  $^{13}\text{C}$  NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

## IR Spectroscopy Protocol (Thin Solid Film)

This method is suitable for non-volatile solid samples.[\[10\]](#)[\[11\]](#)

- **Sample Preparation:** Dissolve a small amount (5-10 mg) of 1-(2-methoxyphenyl)piperazine in a few drops of a volatile solvent like methylene chloride.
- **Film Deposition:** Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin, solid film of the sample on the plate.
- **Data Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer.
- **Analysis:** Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . If necessary, acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

## GC-MS Protocol

- **Sample Preparation:** Prepare a dilute solution of the 1-(2-methoxyphenyl)piperazine sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.[\[2\]](#)[\[12\]](#)
- **Instrument Setup:** Use a gas chromatograph equipped with a standard nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane). Set the injector temperature to ~250°C and the transfer line to ~280°C.
- **Chromatographic Separation:** Inject 1  $\mu\text{L}$  of the sample solution. Use a temperature program for the GC oven, for example, starting at 100°C and ramping up to 280°C at a rate of 10-

20°C/min to ensure separation of the analyte from any impurities.[2]

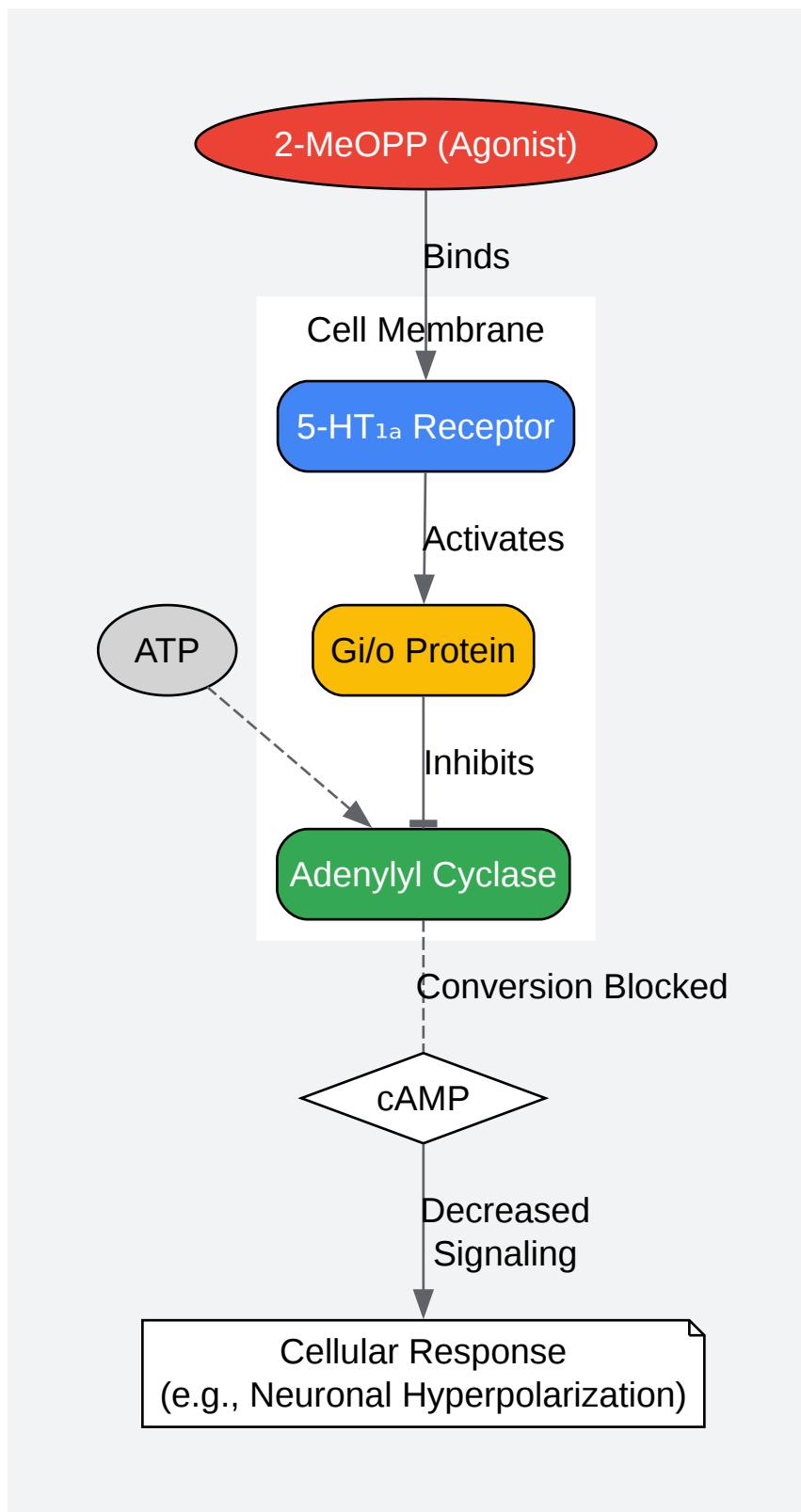
- Mass Analysis: The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV. Scan a mass range from approximately 40 to 500 m/z.[13]
- Data Analysis: Identify the peak corresponding to 1-(2-methoxyphenyl)piperazine based on its retention time and compare the resulting mass spectrum to a reference library for confirmation.

## UV-Vis Spectroscopy Protocol

- Sample Preparation: Prepare a stock solution of 1-(2-methoxyphenyl)piperazine hydrochloride in a UV-transparent solvent, such as methanol or ethanol. Perform serial dilutions to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0.
- Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as the reference (blank). Fill a second cuvette with the sample solution.
- Data Acquisition: Place both cuvettes in the spectrophotometer. Scan a wavelength range from approximately 200 to 400 nm.
- Data Analysis: The instrument software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).[7]

## Biological Context: 5-HT<sub>1a</sub> Receptor Signaling

1-(2-Methoxyphenyl)piperazine is a known ligand at serotonin (5-HT) receptors, with a notable affinity for the 5-HT<sub>1a</sub> subtype, which is a G-protein coupled receptor (GPCR).[14][15] Its activity at this receptor is central to its pharmacological effects.



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Simplified 5-HT<sub>1a</sub> receptor signaling pathway.

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